molecular formula C6H6N2OS B1628400 3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one CAS No. 231630-13-0

3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one

Cat. No. B1628400
CAS RN: 231630-13-0
M. Wt: 154.19 g/mol
InChI Key: CZLSEXFVHQKUKI-UHFFFAOYSA-N
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Description

Thienoimidazoles are a class of organic compounds that contain a thiophene ring fused with an imidazole ring. These heterocyclic compounds are of interest in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest in recent years. Various methods have been developed for the regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of applications .


Molecular Structure Analysis

The molecular structure of thienoimidazoles, like other heterocyclic compounds, is determined by the arrangement and connectivity of the atoms in the molecule. Techniques such as X-ray diffraction (XRD) can be used to confirm the crystal structure .


Chemical Reactions Analysis

The chemical reactions involving thienoimidazoles can vary widely depending on the specific compound and the conditions under which the reaction is carried out. Some thienoimidazoles have been found to participate in various types of reactions, including those involving the formation of bonds during the synthesis of the imidazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of thienoimidazoles can be analyzed using various techniques. For example, scanning electron microscopy (SEM) can be used to estimate the morphology of the particles, while thermogravimetric measurements can be used to examine the thermal stability .

Mechanism of Action

The mechanism of action of thienoimidazoles can vary depending on their specific chemical structure and the biological system in which they are acting. Some thienoimidazoles have been found to inhibit certain biological processes, such as microtubule assembly formation .

Future Directions

Future research on thienoimidazoles could focus on further exploring their potential biological activities and developing new synthesis methods. Additionally, the design and implementation of new materials for carbon dioxide (CO2) separation by selective adsorption is a rapidly increasing research area .

properties

IUPAC Name

3-methyl-1H-thieno[2,3-d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c1-8-5-4(2-3-10-5)7-6(8)9/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLSEXFVHQKUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CS2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573077
Record name 3-Methyl-1,3-dihydro-2H-thieno[2,3-d]imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one

CAS RN

231630-13-0
Record name 3-Methyl-1,3-dihydro-2H-thieno[2,3-d]imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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